2,3-Dimethoxy-5-methylhydroquinone
Overview
Description
2,3-Dimethoxy-5-methylhydroquinone is an organic compound belonging to the class of hydroquinones. It is characterized by the presence of two methoxy groups and one methyl group attached to a hydroquinone core. This compound is known for its role in various chemical and biological processes, including its presence in the defensive secretions of certain millipedes .
Mechanism of Action
Target of Action
2,3-Dimethoxy-5-methylhydroquinone, also known as ubiquinol 7 or coenzyme Q0 reduced form , is a type of ubiquinol, a class of compounds that play a crucial role in the electron transport chain and as an antioxidant in both animals and humans .
Mode of Action
The compound acts as an antioxidant due to its characteristic to terminate kinetic chains on reaction with peroxy radicals . This means it can neutralize free radicals, which are unstable molecules that can cause damage to cells.
Biochemical Pathways
Ubiquinols like this compound are part of the biosynthesis of isoprenoids, which occurs via two distinct pathways: the mevalonate pathways and non-mevalonate pathways (deoxy-xylulose 5-phosphate) known as DXP pathway . These pathways are associated with the production of a variety of compounds, including cholesterol, steroids, and other lipids.
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxy-5-methylhydroquinone plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylhydroquinone typically involves the methylation of hydroquinone derivatives. One common method includes the methylation of 2,3-dimethoxyhydroquinone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-5-methylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate are commonly used.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
Reduction: Regeneration of this compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethoxy-5-methylhydroquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the defensive mechanisms of certain millipedes.
Medicine: Potential antioxidant properties make it a candidate for research in oxidative stress-related diseases.
Industry: Utilized in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methylhydroquinone
- 2,3-Dimethoxyhydroquinone
- 2-Methoxy-3-methylhydroquinone
Comparison: 2,3-Dimethoxy-5-methylhydroquinone is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox potentials and interaction profiles with biological targets .
Properties
IUPAC Name |
2,3-dimethoxy-5-methylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBZYDDWLLIJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457910 | |
Record name | 2,3-dimethoxy-5-methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-90-8 | |
Record name | 2,3-Dimethoxy-5-methyl-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3066-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediol, 2,3-dimethoxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dimethoxy-5-methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethoxy-5-methylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHOXY-5-METHYL-1,4-BENZENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DF7Q4S5WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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